

An In-depth Technical Guide to Biotin-PEG3-CH₂COOH: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Biotin-PEG3-CH₂COOH*

Cat. No.: *B3026930*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG3-CH₂COOH**, a versatile biotinylation reagent widely used in biomedical research and drug development. This document details its chemical identification, properties, and core applications, offering specific experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Chemical Identification and Properties

Biotin-PEG3-CH₂COOH, also known as Biotin-PEG3-acetic acid, is a functionalized biotin derivative that incorporates a triethylene glycol (PEG3) spacer arm terminating in a carboxylic acid group. This structure imparts valuable characteristics for bioconjugation. The biotin moiety provides a high-affinity binding site for avidin and streptavidin, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules.

Table 1: Chemical and Physical Properties of **Biotin-PEG3-CH₂COOH**

Property	Value
CAS Number	1189560-96-0
Molecular Formula	C18H31N3O7S
Molecular Weight	433.52 g/mol
IUPAC Name	2-[2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethoxy]acetic acid
Synonyms	Biotin-PEG3-acetic acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid
Appearance	White to off-white solid
Solubility	Soluble in water, DMSO, DMF
Storage	Store at -20°C, protected from moisture

Core Applications

The unique properties of **Biotin-PEG3-CH₂COOH** make it a valuable tool in a variety of research and development applications:

- **Biotinylation of Biomolecules:** The most common application is the covalent labeling of proteins, antibodies, and peptides with biotin. This is typically achieved by activating the terminal carboxyl group to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester) that then readily reacts with primary amines on the target biomolecule.
- **Immunoassays:** Biotinylated antibodies are fundamental components of many sensitive detection methods, including ELISA, Western blotting, and immunohistochemistry. The strong and specific interaction between biotin and streptavidin (or avidin)-conjugated enzymes or fluorophores allows for significant signal amplification.
- **Targeted Drug Delivery:** Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors or transporters, such as many types of

cancer cells.[1][2] The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.

- **Affinity Purification:** Biotinylated molecules can be easily isolated from complex mixtures using avidin or streptavidin-immobilized supports, such as beads or columns.
- **Surface Modification:** The carboxylic acid handle allows for the immobilization of biotin onto surfaces, creating platforms for biosensor development and other diagnostic applications.

Experimental Protocols

The following section provides a detailed protocol for the conjugation of **Biotin-PEG3-CH₂COOH** to a protein via EDC/NHS chemistry. This two-step process involves the activation of the carboxylic acid followed by its reaction with primary amines on the protein.

Protocol: EDC/NHS-Mediated Conjugation of Biotin-PEG3-CH₂COOH to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

- **Biotin-PEG3-CH₂COOH** (CAS 1189560-96-0)
- Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Desalting column or dialysis cassette for purification

Procedure:

Step 1: Preparation of Reagents

- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of **Biotin-PEG3-CH₂COOH** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Prepare a stock solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO or water, respectively (e.g., 10 mg/mL).
- Prepare a stock solution of EDC in Activation Buffer or water immediately before use (e.g., 10 mg/mL). Do not store EDC in solution.
- Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

Step 2: Activation of **Biotin-PEG3-CH₂COOH**

- In a microcentrifuge tube, combine **Biotin-PEG3-CH₂COOH**, NHS (or Sulfo-NHS), and EDC in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Biotin-PEG:NHS:EDC). The final concentration of each component will depend on the scale of the reaction.
- Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 3: Conjugation to the Protein

- Immediately add the activated Biotin-PEG3-NHS ester solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
- The molar excess of the biotinylation reagent over the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

- Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
- Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

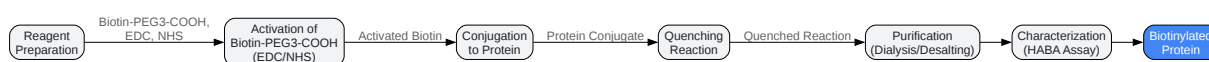
Step 5: Characterization and Storage

- Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
- Store the biotinylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Signaling Pathways and Experimental Workflows

Biotin-PEG3-CH₂COOH is instrumental in developing targeted therapies. Below are diagrams illustrating the experimental workflow for protein biotinylation and a representative signaling pathway for targeted drug delivery.

Experimental Workflow for Protein Biotinylation

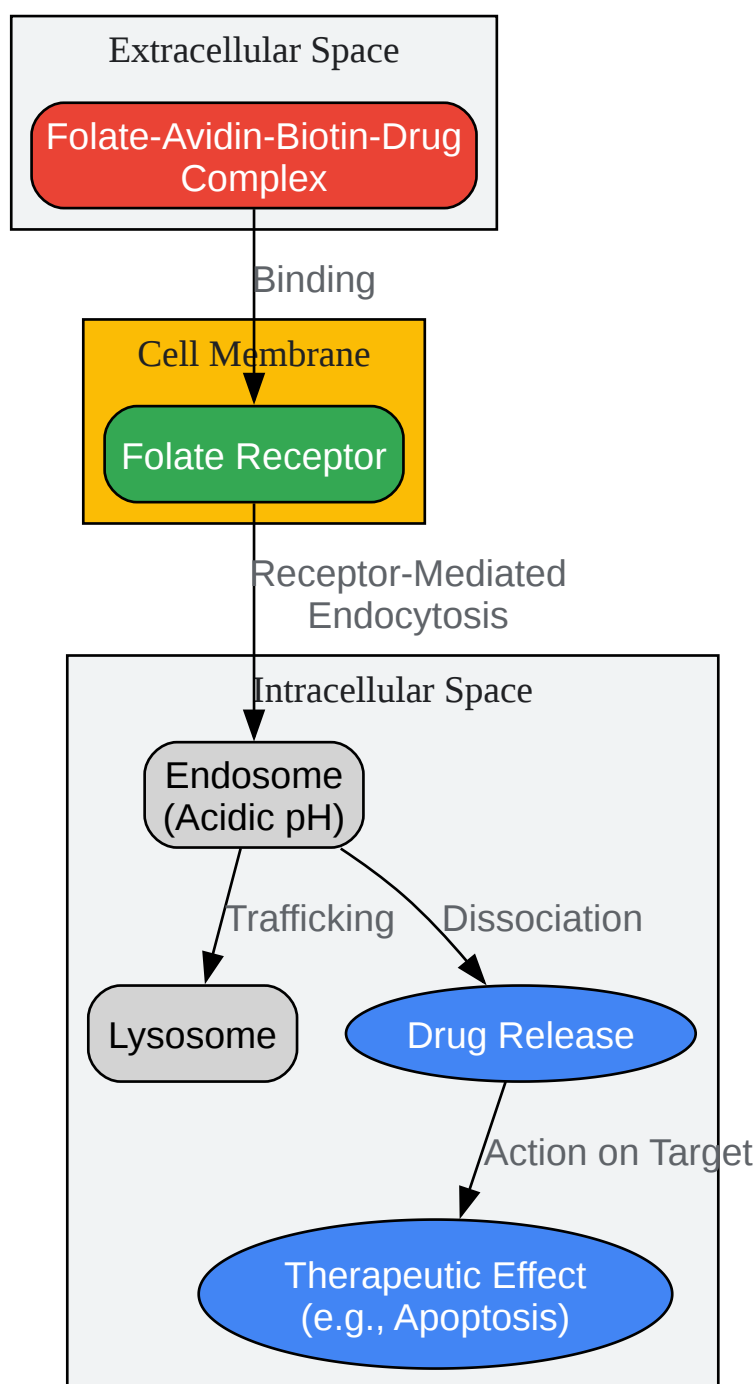


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Caption: Workflow for EDC/NHS-mediated protein biotinylation.

Signaling Pathway: Folate Receptor-Mediated Endocytosis for Targeted Drug Delivery

Many cancer cells overexpress the folate receptor. A therapeutic agent conjugated to **Biotin-PEG3-CH₂COOH**, and subsequently complexed with a folate-avidin conjugate, can be targeted to these cells.

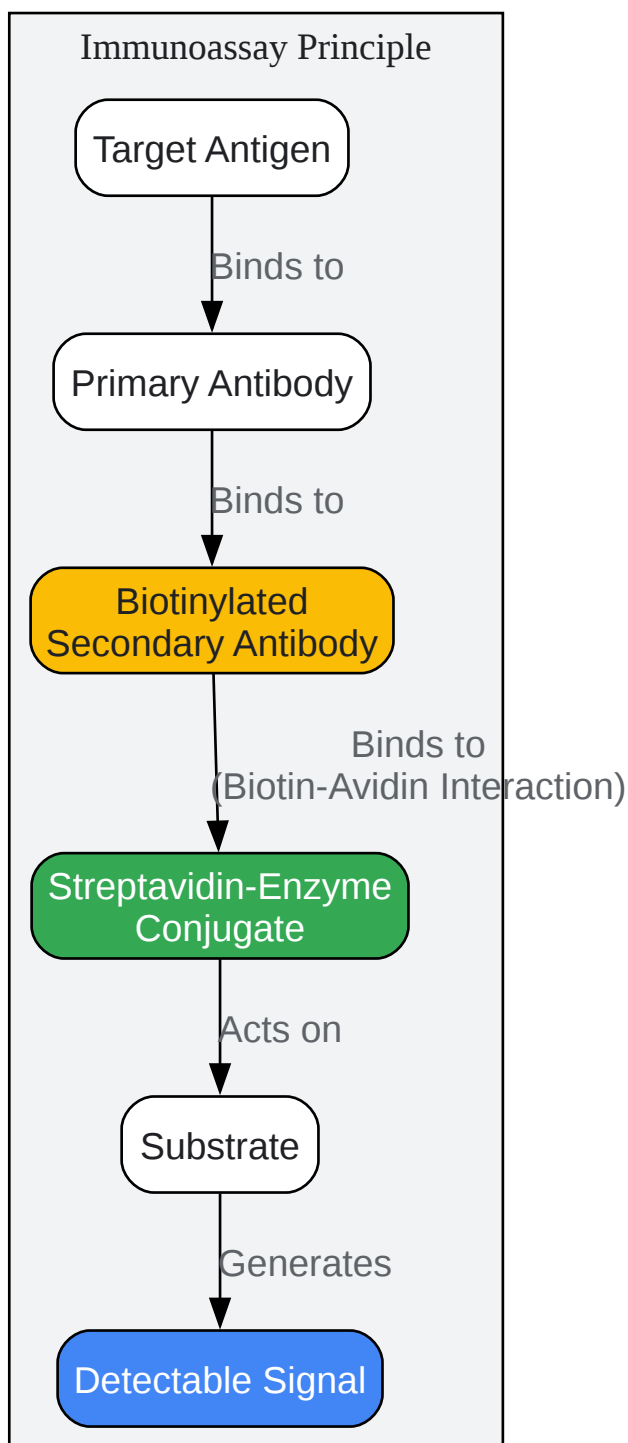


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Caption: Folate receptor-mediated targeted drug delivery.

Logical Relationship: Avidin-Biotin Based Immunoassay

The high affinity of the avidin-biotin interaction is leveraged in immunoassays for signal amplification and enhanced detection sensitivity.



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References

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